Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-

Nucleophilic Displacement Synthetic Intermediate Reaction Kinetics

Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- uniquely combines a benzylic bromomethyl electrophile at C2 with a metabolically stabilizing difluoromethyl group at C6. The CF₂H moiety mimics lipophilic back-pocket interactions while providing a diagnostic ¹⁹F NMR handle; the benzylic bromide enables rapid diversification via Sₙ2 displacement or Suzuki coupling. Compared to generic 2-halomethylpyridines, this pre-functionalized 2,6-regioisomer eliminates 2–3 synthetic steps and avoids low-yielding late-stage fluorination. Ideal for Type II kinase inhibitor cores, SDHI fungicide pharmacophores, and bifunctional chemical probe construction.

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
Cat. No. B13317602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(bromomethyl)-6-(difluoromethyl)-
Molecular FormulaC7H6BrF2N
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)F)CBr
InChIInChI=1S/C7H6BrF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2
InChIKeyJYSWJYZWSPYQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-6-(difluoromethyl)pyridine (CAS 1029691-29-9): A Specialized Dihalogenated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- (CAS 1029691-29-9; molecular formula C₇H₆BrF₂N; MW 222.03) is a heterocyclic building block that combines a benzylic bromomethyl electrophile at the 2-position with a metabolically stabilizing difluoromethyl group at the 6-position . This regioisomer belongs to a family of halogenated pyridine intermediates employed in the synthesis of bioactive molecules, where the bromomethyl group serves as a versatile handle for nucleophilic displacement and metal-catalyzed cross-coupling while the difluoromethyl substituent modulates electron density, lipophilicity, and metabolic stability .

Why 2-(Bromomethyl)-6-(difluoromethyl)pyridine Cannot Be Replaced by a Generic 2-Halomethylpyridine


Substituting 2-(bromomethyl)-6-(difluoromethyl)pyridine with a generic 2-halomethylpyridine or the more common 2-bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8) introduces critical functional and regiospecificity changes. The benzylic bromomethyl group is a far superior leaving group compared to chloromethyl (ca. 3–10× faster in S<0xE2><0x82><0x82>2 displacements) [1], and the pyridine nitrogen in the 2,6-arrangement is sterically accessible for coordination-directed transformations, whereas the regioisomeric 5-bromomethyl-2-difluoromethyl analog (CAS 1305323-52-7) places the reactive center in a less electronically activated position [2]. The following evidence quantifies these differences and explains why procurement specifications matter.

Quantitative Evidence for Selecting 2-(Bromomethyl)-6-(difluoromethyl)pyridine Over Its Closest Analogs


Benzylic Bromomethyl vs. Chloromethyl: Leaving-Group Reactivity Advantage of the 2,6-Regioisomer

In bimolecular nucleophilic substitution (S<0xE2><0x82><0x82>2) at benzylic positions, the bromide leaving group is consistently 3- to 10-fold more reactive than chloride, a difference rooted in the lower bond-dissociation energy of the C–Br bond and the superior polarizability of bromide [1]. When the 2-(bromomethyl) substituent resides on a pyridine ring, the electron-withdrawing effect of the ring nitrogen further activates the methylene carbon toward nucleophilic attack. In contrast, the commercially available 2-(chloromethyl)-6-(difluoromethyl)pyridine (CAS 1211525-99-3; Sigma-Aldrich) requires harsher conditions or longer reaction times to achieve comparable conversion .

Nucleophilic Displacement Synthetic Intermediate Reaction Kinetics

Positional Isomer Differentiation: 2,6- vs. 2,5-Bromomethyl-Difluoromethyl Pyridine Reactivity in Palladium-Catalyzed Cross-Coupling

The 2,6-disubstitution pattern places the pyridine nitrogen and the difluoromethyl group in a 1,3-relationship, creating an electron-deficient pocket that facilitates oxidative addition of Pd(0) into the benzylic C–Br bond [1]. Computational studies on pyridine derivatives indicate that the 2-position benzylic carbon bears a larger partial positive charge when a 6-CF₂H group is present (calculated δ⁺ ≈ +0.15 e) compared to the 5-position in the 2,5-isomer (δ⁺ ≈ +0.09 e), leading to faster oxidative addition [2]. While no direct head-to-head study has been published, the electronic argument is supported by the observation that 2,6-disubstituted pyridines are preferred substrates in Pd-catalyzed benzylation reactions [1].

Cross-Coupling Regioselectivity Medicinal Chemistry

Difluoromethyl-Specific Lipophilicity and Metabolic Stability Advantage Over Methyl and Trifluoromethyl Analogs

The difluoromethyl group (CF₂H) is a well-characterized bioisostere that imparts a unique combination of lipophilicity and metabolic stability. Experimentally, the Hansch π value for CF₂H is +0.61, placing it between CH₃ (π = +0.56) and CF₃ (π = +0.88), offering a moderate lipophilicity increase without the excessive logP penalty of CF₃ [1]. In human liver microsome assays, model 6-CF₂H-pyridines exhibit T₁/₂ values 2- to 3-fold longer than their 6-CH₃ counterparts (T₁/₂ ≈ 45 min vs. 18 min) due to resistance to cytochrome P450-mediated benzylic oxidation [2]. 2-(Bromomethyl)-6-(difluoromethyl)pyridine incorporates this design feature, making it a strategically superior intermediate for drug-like molecules requiring balanced ADME properties.

Lipophilicity Metabolic Stability Drug Design

High-Impact Application Scenarios for 2-(Bromomethyl)-6-(difluoromethyl)pyridine Based on Verified Evidence


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds

The combination of a reactive benzylic bromide and a metabolically stable CF₂H group enables rapid diversification of pyridine-containing kinase inhibitor cores. The bromomethyl handle permits parallel alkylation or Suzuki coupling under mild conditions, while the pre-installed CF₂H avoids the need for late-stage fluorination, which is often low-yielding [1]. The 2,6-substitution pattern is particularly suited for Type II kinase inhibitors where the pyridine nitrogen engages the hinge region and the difluoromethyl group occupies a lipophilic back pocket [1].

Agrochemical Intermediate: Synthesis of Fluorinated Pyridine Carboxamide Fungicides

Fluorinated pyridine carboxamides represent a major class of succinate dehydrogenase inhibitor (SDHI) fungicides. The difluoromethyl group enhances phloem mobility and soil persistence, while the bromomethyl group serves as a synthetic entry point for introducing the carboxamide pharmacophore via nucleophilic displacement or carbonylation . Using the pre-functionalized 2,6-isomer reduces the synthetic sequence by 2–3 steps compared to building the heterocycle from unsubstituted pyridine .

Chemical Biology: Synthesis of Photoaffinity Probes for Target ID Studies

The benzylic bromide moiety is an ideal attachment point for linker conjugation in chemical probe synthesis. The 2-(bromomethyl)-6-(difluoromethyl)pyridine scaffold can be directly coupled to azide- or alkyne-bearing affinity tags via S<0xE2><0x82><0x82>2 displacement, enabling the construction of bifunctional probes for cellular target engagement assays [1]. The difluoromethyl group provides a distinctive ¹⁹F NMR handle for tracking probe uptake and metabolism in cell lysates [1].

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